D-Alanyl-O-(5-phenylpentanoyl)-L-serine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921933-76-8 |
|---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(5-phenylpentanoyloxy)propanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-12(18)16(21)19-14(17(22)23)11-24-15(20)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,21)(H,22,23)/t12-,14+/m1/s1 |
InChI Key |
BJAZHPBEYPIEGX-OCCSQVGLSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of D Alanyl O 5 Phenylpentanoyl L Serine
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
A retrosynthetic analysis of D-Alanyl-O-(5-phenylpentanoyl)-L-serine reveals three primary building blocks: D-alanine, L-serine, and 5-phenylpentanoic acid. The key disconnections involve the peptide bond between D-alanine and L-serine, and the ester linkage at the hydroxyl group of L-serine. This approach allows for the individual synthesis and derivatization of each component before their strategic assembly.
Preparation of Chiral D-Alanine Building Blocks
The synthesis of enantiomerically pure D-alanine is a critical first step. While L-alanine is the naturally abundant enantiomer, several methods exist for the preparation of D-alanine. One common approach is the enzymatic resolution of a racemic mixture of N-acetyl-DL-alanine using an aminoacylase. Alternatively, chemical synthesis can be employed. For instance, D-alanine can be prepared from L-chloropropionic acid by reaction with ammonia. google.com Asymmetric synthesis, utilizing chiral catalysts, also provides a powerful route to chiral amino acids like D-alanine. nih.govresearchgate.net
Table 1: Comparison of Synthetic Routes to Chiral D-Alanine
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |
| Enzymatic Resolution | N-acetyl-DL-alanine | Aminoacylase | High enantiomeric purity | Requires separation of product from unreacted enantiomer |
| Chemical Synthesis | L-chloropropionic acid | Ammonia | Readily available starting materials | Potential for side reactions |
| Asymmetric Synthesis | Achiral precursors | Chiral metal catalysts (e.g., DuPHOS Rh-catalyst) | High enantiomeric excess, stereochemical control | Catalyst cost and sensitivity |
Synthesis of O-Functionalized L-Serine Precursors
The synthesis of the O-functionalized L-serine precursor requires the selective acylation of the side-chain hydroxyl group. This necessitates the protection of both the amino and carboxyl groups of L-serine to prevent unwanted side reactions. A common strategy involves the use of orthogonal protecting groups, which can be removed under different conditions. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group, and the carboxyl group can be protected as a methyl or benzyl (B1604629) ester.
Once the protecting groups are in place, the hydroxyl group can be acylated with 5-phenylpentanoyl chloride or 5-phenylpentanoic acid activated with a suitable coupling agent. The de novo synthesis of L-serine itself proceeds via the phosphorylated pathway from the glycolytic intermediate 3-phosphoglycerate. nih.govnih.govscispace.comsemanticscholar.org
Derivatization of 5-Phenylpentanoic Acid
5-Phenylpentanoic acid is a commercially available carboxylic acid. For its use in the acylation of L-serine, it typically needs to be activated. This can be achieved by converting it to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. Alternatively, in situ activation can be performed using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). nih.gov
Peptide Bond Formation Strategies for the D-Alanyl-L-Serine Dipeptide Backbone
The formation of the peptide bond between the D-alanine and the modified L-serine is a crucial step in the synthesis. This can be accomplished through either solution-phase or solid-phase synthesis.
Solution-Phase Synthesis Approaches and Optimization
In solution-phase synthesis, the protected D-alanine and the O-acylated L-serine ester are coupled in an appropriate organic solvent using a coupling reagent. Common coupling reagents include carbodiimides (like DCC or DIC) often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to minimize racemization. researchgate.netbachem.comuniurb.it Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective. youtube.com
Optimization of solution-phase synthesis involves careful selection of solvents, coupling reagents, reaction temperature, and reaction time to maximize yield and minimize side reactions, particularly racemization of the chiral centers.
Table 2: Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Reagent Class | Examples | Mechanism of Action | Key Features |
| Carbodiimides | DCC, DIC, EDC | Formation of an O-acylisourea intermediate | Inexpensive, widely used |
| Phosphonium Salts | BOP, PyBOP | Formation of an active ester | High coupling efficiency, low racemization |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Formation of an active ester | Fast reaction times, high yields |
Solid-Phase Peptide Synthesis Adaptations for Complex Peptidomimetics
Solid-phase peptide synthesis (SPPS) offers a streamlined alternative for the synthesis of peptidomimetics. researchgate.netnih.govdongguk.edu In this approach, the C-terminal amino acid (in this case, the O-functionalized L-serine) is attached to a solid support (resin). The synthesis then proceeds by the sequential addition of N-protected amino acids (D-alanine). wpmucdn.com The use of Fmoc or Boc protecting group strategies is common. springernature.com
For a complex peptidomimetic like this compound, the pre-synthesized O-acylated L-serine would first be anchored to the resin. Subsequently, Fmoc-protected D-alanine would be coupled using standard SPPS protocols. The final product is then cleaved from the resin and deprotected. SPPS is advantageous for its ease of purification, as excess reagents and byproducts are simply washed away after each step.
Esterification Chemistry for O-(5-phenylpentanoyl) Linkage Formation
The formation of the ester bond between the hydroxyl side chain of L-serine and 5-phenylpentanoic acid is a critical step in the synthesis of this compound. This reaction, known as O-acylation, must be performed under conditions that are selective for the hydroxyl group, avoiding unwanted side reactions with the amino and carboxyl groups of the dipeptide backbone.
A common and effective strategy for this transformation is the "O-acyl isopeptide method". This approach involves the synthesis of an "O-acyl isodipeptide unit," which can be a building block for larger peptides. nih.govresearchgate.net In the context of the target molecule, a suitably protected L-serine derivative is esterified with 5-phenylpentanoic acid. This reaction typically requires an activating agent for the carboxylic acid and a catalyst.
Key steps and considerations include:
Activation of 5-phenylpentanoic acid: The carboxylic acid is converted into a more reactive species to facilitate esterification. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
Protected Serine Residue: To ensure selectivity, the amino and carboxyl groups of the L-serine must be protected before the esterification reaction. This prevents self-condensation or the formation of amide bonds.
Reaction Conditions: The esterification is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to prevent hydrolysis of the activated acid and the resulting ester. The reaction temperature is often kept low initially to control the reaction rate and minimize side reactions, including potential racemization.
The "O-acyl isopeptide method" is noted for proceeding efficiently without epimerization, which is crucial for maintaining the stereochemical integrity of the serine residue. nih.govresearchgate.net Once the O-(5-phenylpentanoyl)-L-serine moiety is formed, it can be coupled with a protected D-alanine to complete the dipeptide structure.
| Activating Agent | Catalyst | Solvent | Typical Temperature | Key Features |
|---|---|---|---|---|
| DCC/DIC | DMAP | DCM or DMF | 0 °C to room temperature | Widely used, high efficiency; byproduct removal (DCU) necessary. |
| HBTU/HATU | Base (e.g., DIPEA) | DMF | Room temperature | Common in solid-phase synthesis; rapid coupling. |
| Acid Chloride of 5-phenylpentanoic acid | Base (e.g., Pyridine, Triethylamine) | DCM, THF | 0 °C to room temperature | Highly reactive; requires careful control of stoichiometry. |
Protecting Group Orthogonality and Deprotection Techniques
The synthesis of a specific peptide derivative like this compound is impossible without a robust protecting group strategy. The concept of "orthogonality" is paramount, meaning that different protecting groups can be removed under distinct chemical conditions without affecting the others. iris-biotech.depeptide.comspringernature.com This allows for the selective deprotection of specific functional groups at various stages of the synthesis.
For the target molecule, a plausible strategy would involve:
N-terminal protection of D-alanine: The α-amino group of D-alanine must be protected to prevent it from reacting during the coupling with the serine derivative. The Fluorenylmethyloxycarbonyl (Fmoc) group is a common choice, as it is base-labile (removed by piperidine) and orthogonal to many other protecting groups. iris-biotech.de
C-terminal protection of L-serine: The α-carboxyl group of L-serine needs protection to prevent its participation in side reactions. A tert-butyl (tBu) ester is frequently used, which is labile to strong acids like trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.com
N-terminal protection of L-serine (prior to coupling): Before coupling with D-alanine, the α-amino group of the O-acylated serine must also be protected. A tert-Butoxycarbonyl (Boc) group is a suitable option here. The Boc group is acid-labile and can be removed with TFA, but it is stable to the basic conditions used for Fmoc removal. libretexts.org This Boc/Fmoc combination is a cornerstone of orthogonal peptide synthesis.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
|---|---|---|---|---|
| D-Alanine (α-Amino) | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to acid; orthogonal to Boc and tBu. iris-biotech.de |
| L-Serine (α-Amino) | tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base; orthogonal to Fmoc. libretexts.org |
| L-Serine (α-Carboxyl) | tert-Butyl ester | OtBu | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base; removed under same conditions as Boc. creative-peptides.com |
| L-Serine (Side-chain Hydroxyl) | None (Acylated) | N/A | N/A (Forms desired ester linkage) | The ester bond is stable to Fmoc and Boc removal conditions. |
Stereochemical Control and Enantiomeric Purity Assessment in Synthetic Pathways
Maintaining the distinct D and L configurations of the alanine (B10760859) and serine residues, respectively, is of utmost importance during the synthesis. The biological activity of peptides is highly dependent on their stereochemistry. Side reactions during peptide coupling or deprotection steps can lead to racemization (the conversion of a pure enantiomer into a mixture of both enantiomers), compromising the purity and function of the final product. bioengineer.orgbohrium.com
Stereochemical Control:
Coupling Reagents: The choice of coupling reagent can influence the extent of racemization. Reagents like HATU and HBTU are known to suppress this side reaction.
Reaction Conditions: Base-mediated reactions, in particular, can increase the risk of epimerization at the α-carbon. Careful control of temperature, reaction time, and the type and amount of base used is critical.
O-acyl Isopeptide Method: This method is specifically highlighted for its ability to synthesize O-acyl isodipeptide units without epimerization, thus preserving the stereochemical integrity of the chiral centers. researchgate.net
Enantiomeric Purity Assessment: After synthesis, it is essential to verify the enantiomeric purity of the final compound. Various analytical techniques are employed for this purpose. The goal is to separate and quantify the desired diastereomer (D-Ala-L-Ser) from any potential undesired diastereomers (e.g., L-Ala-L-Ser, D-Ala-D-Ser, L-Ala-D-Ser).
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. chiraltech.com Specific columns, such as those based on cinchona alkaloids (e.g., CHIRALPAK® ZWIX) or crown ethers (e.g., CROWNPAK CR-I), are effective for the direct resolution of amino acids and small peptides. chiraltech.comshimadzu.com
Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the peptide and derivatization of the resulting amino acids, GC with a chiral column can separate the D and L enantiomers of alanine and serine.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides both separation and definitive identification of the stereoisomers. nih.gov It can be used after hydrolysis and derivatization with a chiral resolving agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which creates diastereomers that are easily separable by standard reverse-phase HPLC. mdpi.com
Spectroscopic Methods: Techniques like Circular Dichroism (CD) and Raman Optical Activity (ROA) can also be used to determine enantiomeric excess. mdpi.comnih.gov These methods measure the differential interaction of the chiral molecule with polarized light.
| Method | Principle | Sample Preparation | Key Advantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Direct injection of the final compound. | Direct analysis of the intact dipeptide derivative. |
| GC-MS | Separation of volatile derivatives on a chiral GC column. | Acid hydrolysis followed by derivatization. | High resolution and sensitivity for individual amino acids. |
| LC-MS with Chiral Derivatization | Formation of diastereomers with a chiral reagent (e.g., Marfey's reagent), followed by RP-HPLC separation. mdpi.com | Acid hydrolysis followed by derivatization. | High sensitivity and does not require a chiral column. nih.gov |
| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light. nih.gov | Solution of the final compound in a suitable solvent. | Non-destructive, provides information on overall chirality. |
Biological Activity and Mechanistic Investigations of D Alanyl O 5 Phenylpentanoyl L Serine
Exploration of Potential Enzyme Targets and Pathways
The unique structure of D-Alanyl-O-(5-phenylpentanoyl)-L-serine, featuring a D-amino acid, an L-amino acid, and an ester linkage, suggests that its biological effects are likely initiated through interactions with specific enzymes that can recognize and cleave these moieties.
Interactions with Serine Racemase and Related Enzymes
Serine racemase is a pivotal enzyme in the central nervous system, responsible for the conversion of L-serine to D-serine. D-serine is a crucial co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, playing a significant role in synaptic plasticity and neurotransmission. Given that this compound is designed to release L-serine, it is plausible that this compound could indirectly modulate serine racemase activity by influencing substrate availability. An increased localized concentration of L-serine, following the hydrolysis of the parent compound, could lead to enhanced production of D-serine by serine racemase, thereby potentiating NMDA receptor function.
Furthermore, the presence of a D-alanyl moiety suggests potential interactions with enzymes involved in D-amino acid metabolism. While serine racemase is specific to serine, other racemases or enzymes involved in D-amino acid handling could potentially interact with the D-alanine released from the parent compound.
Modulation of D-Amino Acid Oxidase Activity
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine and D-alanine. patsnap.com This enzymatic degradation is a key mechanism for regulating the levels of D-amino acids in the body. The D-alanine released from this compound would be a direct substrate for DAAO. By introducing D-alanine into the system, the compound could act as a competitive substrate for DAAO, potentially leading to a decrease in the degradation of other D-amino acids, such as D-serine. This "substrate competition" could indirectly elevate D-serine levels, leading to enhanced NMDA receptor signaling.
Conversely, the compound itself, or its metabolites, could act as inhibitors of DAAO. patsnap.com Small molecules that inhibit DAAO are of significant interest as they can increase the synaptic concentration of D-serine, offering a therapeutic strategy for conditions associated with NMDA receptor hypofunction. patsnap.com The 5-phenylpentanoyl group, in particular, could confer inhibitory properties to the molecule or its metabolites.
Potential Interactions with Key Enzymes
| Enzyme | Potential Interaction with this compound or its Metabolites | Predicted Outcome |
|---|---|---|
| Serine Racemase | Increased availability of L-serine (substrate) | Enhanced synthesis of D-serine |
| D-Amino Acid Oxidase (DAAO) | Release of D-alanine (substrate) | Competitive substrate, potentially sparing D-serine from degradation |
| D-Amino Acid Oxidase (DAAO) | Potential direct inhibition by the parent compound or 5-phenylpentanoic acid | Increased levels of D-serine and other D-amino acids |
Engagement with Peptidases and Esterases in Biological Milieu
The metabolism of this compound is anticipated to be initiated by peptidases and esterases, which are ubiquitous in biological systems. The amide bond linking D-alanine and the modified L-serine is a target for various peptidases. The presence of a D-amino acid may confer some resistance to standard peptidases, potentially prolonging the half-life of the compound. However, specific D-peptidases or proteases with broader specificity could recognize and cleave this bond.
The ester linkage between the 5-phenylpentanoyl group and the L-serine is a prime target for esterases. The hydrolysis of this ester bond is a critical step in the release of 5-phenylpentanoic acid and the D-alanyl-L-serine dipeptide. The rate of this hydrolysis would be a key determinant of the pharmacokinetic profile of the released metabolites. The tissue distribution and activity of these enzymes would dictate where the active components are released, allowing for potential tissue-specific targeting.
Cellular and Molecular Mechanisms of Action
The journey of this compound from administration to its ultimate molecular targets involves cellular uptake and intracellular processing. The prodrug design of the molecule is intended to facilitate these processes.
Investigation of Cellular Uptake and Transport Mechanisms (e.g., peptide transporters like PEPT1)
Due to its dipeptide-like structure, this compound is a likely candidate for transport across cellular membranes by peptide transporters. The Proton-Coupled Peptide Transporter 1 (PEPT1) is highly expressed in the apical membrane of intestinal epithelial cells and is a primary route for the absorption of di- and tripeptides from the diet. By mimicking a natural dipeptide, the compound could hijack this transport system to achieve efficient oral bioavailability.
Other peptide transporters, such as PEPT2, which is found in the kidney and brain, could also be involved in the distribution of the compound throughout the body. The affinity of this compound for these transporters would be a critical factor in its absorption, distribution, and ultimately its therapeutic efficacy. The lipophilic 5-phenylpentanoyl moiety may also influence its ability to cross cell membranes via passive diffusion.
Intracellular Processing and Release of Metabolites (e.g., D-alanine, L-serine, 5-phenylpentanoic acid)
Once inside the cell, this compound would be subjected to intracellular enzymes, leading to the release of its constituent parts. Intracellular esterases and peptidases would cleave the ester and amide bonds, respectively, liberating D-alanine, L-serine, and 5-phenylpentanoic acid.
The released metabolites would then be free to exert their individual biological effects:
D-alanine: Can be a substrate for DAAO or potentially interact with other bacterial or neuronal systems that utilize D-amino acids.
L-serine: Can serve as a precursor for protein synthesis, a substrate for serine racemase to produce D-serine, or be converted to other important molecules like glycine and cysteine.
5-phenylpentanoic acid: This fatty acid could have its own biological activities, potentially influencing cellular signaling pathways or acting on specific receptors. It is also a known metabolite of flavan-3-ols produced by gut microbiota. patsnap.com
Summary of Expected Metabolites and Their Potential Roles
| Metabolite | Source of Release | Potential Biological Role |
|---|---|---|
| D-alanine | Peptidase-mediated cleavage of the amide bond | Substrate for D-amino acid oxidase; potential neuromodulatory effects |
| L-serine | Cleavage of the ester and amide bonds | Substrate for serine racemase (D-serine production); precursor for protein and neurotransmitter synthesis |
| 5-phenylpentanoic acid | Esterase-mediated cleavage of the ester bond | Potential for independent biological activity on cellular signaling or receptors |
Based on the conducted research, there is currently no publicly available scientific literature detailing the specific biological activity, receptor binding, downstream signaling pathways, or in vitro biological screening paradigms for the chemical compound This compound .
The search results primarily discuss the well-established roles of D-serine, a related but distinct molecule. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in excitatory neurotransmission and synaptic plasticity. nih.govelifesciences.orgnih.gov Research has extensively explored D-serine's synthesis by serine racemase, its release from both neurons and glial cells, and its impact on learning and memory. elifesciences.orgresearchgate.net Furthermore, the serine biosynthesis pathway has been identified as a critical component in the context of certain cancer therapies. nih.gov
However, the specific dipeptide ester "this compound" is not mentioned in the retrieved scientific articles. Information regarding its interaction with specific receptors, the signaling cascades it may trigger, and established in vitro methods for profiling its activity is absent from the available literature. High-throughput screening methods are mentioned in a general context for identifying novel inhibitors of other targets, but not in relation to the compound . nih.gov
Therefore, it is not possible to provide a detailed article on the "" as requested, due to the lack of specific research data on this particular compound.
Structure Activity Relationship Sar Studies of D Alanyl O 5 Phenylpentanoyl L Serine Analogs
Impact of D- vs. L-Configuration at Alanine (B10760859) and Serine Residues on Biological Activity
The stereochemistry of the amino acid residues is a critical determinant of the biological activity of peptides and their derivatives. In most biological systems, proteins are constructed from L-amino acids, and enzymes are stereospecific for L-isomers. quora.com However, D-amino acids are found in various natural products and can confer unique properties. quora.comnih.gov
The presence of a D-alanine at the N-terminus of the parent compound is a significant feature. The incorporation of a D-amino acid can dramatically influence the peptide's three-dimensional conformation and its resistance to enzymatic degradation by proteases, which typically recognize L-amino acid sequences. Studies on other peptides, such as the lantibiotic lacticin 3147, have demonstrated that the presence of D-alanine residues is vital for optimal biological activity. nih.gov When these D-alanines were systematically replaced with their L-counterparts, a significant reduction in antimicrobial activity was observed. nih.gov This suggests that the D-configuration is crucial for establishing the correct orientation of side chains for target binding or for maintaining a bioactive conformation.
Conversely, the L-configuration of the serine residue is also likely essential. The specific arrangement of the side-chain hydroxyl group, which is acylated with the 5-phenylpentanoyl moiety, is dictated by its L-stereochemistry. Altering it to a D-serine would invert the stereocenter, repositioning the entire acyl group and disrupting the established binding interactions with a specific biological target. The precise spatial relationship between the D-alanyl N-terminus and the L-serine-linked acyl chain is therefore a key component of the molecule's pharmacophore.
Table 1: Illustrative Impact of Stereochemistry on Biological Activity
| Analog Configuration | Expected Relative Activity | Rationale |
| D-Ala -O-(acyl)-L-Ser | 100% | Parent compound configuration, presumed optimal for activity and stability. |
| L-Ala -O-(acyl)-L-Ser | < 10% | L-Ala may introduce susceptibility to aminopeptidases and alter the backbone conformation, reducing target affinity. nih.gov |
| D-Ala -O-(acyl)-D-Ser | < 10% | Inversion of the serine stereocenter would drastically alter the spatial orientation of the critical 5-phenylpentanoyl group. nih.gov |
| L-Ala -O-(acyl)-D-Ser | < 5% | Combines two potentially detrimental stereochemical changes, likely leading to a significant loss of activity. |
**4.2. Influence of the 5-Phenylpentanoyl Moiety on Specificity and Potency
The 5-phenylpentanoyl group is a lipophilic moiety that plays a crucial role in the molecule's interaction with its target, likely through hydrophobic and aromatic interactions.
The length and structure of the aliphatic chain connecting the phenyl ring to the serine ester linkage are critical for optimizing van der Waals and hydrophobic contacts within a target's binding pocket.
Chain Length: A systematic variation of the alkyl chain (from phenylacetyl to phenylheptanoyl) would likely reveal an optimal length. Shorter chains may not be long enough to reach and occupy a specific hydrophobic sub-pocket, while excessively long chains could introduce steric hindrance or unfavorable conformational flexibility, leading to a decrease in binding entropy.
Branching: Introducing alkyl branches (e.g., methyl or ethyl groups) on the aliphatic chain would increase steric bulk and restrict conformational freedom. This can lead to enhanced selectivity for a specific target if the shape of the branched analog is complementary to the binding site. However, improper placement of branches can also clash with the target protein, reducing affinity.
Table 2: Predicted Effect of Aliphatic Chain Variation on Potency
| Phenylalkanoyl Moiety | Chain Length (Carbons) | Branching | Expected Relative Potency | Rationale |
| Phenylpropanoyl | 3 | None | Moderate | May be too short to fully engage a hydrophobic pocket. |
| Phenylbutanoyl | 4 | None | High | Potentially closer to the optimal length for key interactions. |
| 5-Phenylpentanoyl | 5 | None | 100% (Reference) | Presumed optimal length based on the parent compound. |
| Phenylhexanoyl | 6 | None | High | May retain high affinity if the binding pocket is sufficiently large. |
| 4-Methyl-5-phenylpentanoyl | 5 | C4-Methyl | Variable | Branching could enhance or decrease potency depending on binding site topology. |
The terminal phenyl ring offers a site for modifications that can probe electronic and steric requirements of the binding pocket. SAR studies on other molecules, such as phenylalanine analogs, show that substitutions on the phenyl ring can significantly impact biological interactions. nih.gov
Positional Isomerism: Moving the substituent to different positions (ortho, meta, para) on the ring can help map the topology of the binding site. For example, a bulky group might be tolerated in the para position but not in the ortho position.
Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) can alter the electronic character of the ring. This can influence electrostatic or cation-π interactions with the target.
Steric and Hydrophobic Effects: Varying the size of the substituent (e.g., -F, -Cl, -Br, -I) can define the size of the pocket. Studies on L-type amino acid transporter 1 (LAT1) have shown that increasing halogen size at certain positions can enhance binding affinity. nih.gov
Role of the O-Ester Linkage in Conformational Stability and Biological Fate
The O-ester linkage connecting the 5-phenylpentanoyl moiety to the serine side chain is a key structural feature that distinguishes this compound as a depsipeptide. This bond has two primary roles:
Conformational Influence: Compared to a more traditional amide bond, the ester linkage has different geometric and electronic properties. It has a lower rotational barrier and lacks a hydrogen bond donor, which influences the local conformation of the molecule. nih.gov This specific conformation may be essential for pre-organizing the molecule into a bioactive shape for receptor binding.
Biological Fate: Ester bonds are susceptible to hydrolysis by esterase enzymes present in plasma and tissues. This makes the O-ester linkage a potential site of metabolic cleavage. While this can lead to inactivation of the compound, it can also be exploited in prodrug design, where the active form is released upon hydrolysis. The rate of hydrolysis, and thus the compound's pharmacokinetic profile, can be modulated by introducing steric hindrance near the ester bond. Studies on other depsipeptides have shown that hydrolysis of the ester bond can lead to a complete loss of bioactivity. acs.org
Modifications to the Peptide Backbone: Isosteric Replacements and Cyclization Strategies
Modifying the dipeptide backbone is a common strategy to improve stability and conformational constraint. wikipedia.orgnih.gov
Isosteric Replacements: The amide bond between the D-alanine and L-serine can be replaced with an isostere, such as a thioamide (-CSNH-), a reduced amide (-CH₂NH-), or an alkene (-CH=CH-), to alter its chemical properties and resistance to peptidases. For instance, N-methylation of the peptide backbone is a technique used to disrupt hydrogen bonding and increase resistance to biodegradation. peptide.com
Cyclization Strategies: Cyclization is a powerful tool used to create conformationally restricted and more stable analogs. researchgate.net By linking the N-terminus to the C-terminus (head-to-tail) or through side-chain linkages, the number of accessible conformations is reduced. This can lock the molecule into its bioactive conformation, increasing affinity and selectivity for its target. nih.govresearchgate.net Cyclic peptides often exhibit enhanced proteolytic stability and improved pharmacokinetic properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for D-Alanyl-O-(5-phenylpentanoyl)-L-serine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a 3D-QSAR study could provide significant insights for rational drug design. nih.govmdpi.com
The process would involve:
Data Set Generation: Synthesizing and testing a diverse set of analogs with variations in all the regions mentioned above (stereochemistry, acyl chain, phenyl ring, backbone).
Descriptor Calculation: Calculating various molecular descriptors for each analog, such as steric (CoMFA), electrostatic (CoMFA), hydrophobic (CoMSIA), and hydrogen bond donor/acceptor fields (CoMSIA). nih.govmdpi.com
Model Development: Building a statistical model (e.g., using Partial Least Squares) that correlates the descriptors with the measured biological activity (e.g., pIC₅₀).
Model Validation: Validating the model's predictive power using internal and external test sets of compounds.
The resulting 3D-QSAR model would generate contour maps highlighting regions where modifications would likely increase or decrease activity. For example, a map might show that a bulky, electropositive group is favored at the para-position of the phenyl ring, while a sterically small, electronegative group is preferred on the aliphatic chain, providing a clear roadmap for the design of more potent and selective analogs. nih.gov
Selection and Derivation of Molecular Descriptors
The initial step in a QSAR study of this compound analogs would involve the selection and calculation of molecular descriptors. These numerical values represent the physicochemical and structural properties of the molecules and are used to build a mathematical model that correlates these properties with biological activity.
A diverse set of descriptors would be calculated for a series of synthesized or computationally designed analogs of this compound. These descriptors are typically categorized as follows:
0D Descriptors: These include basic molecular properties such as molecular weight, atom count, and bond count.
1D Descriptors: These relate to the structural fragments within the molecule, such as the number of specific functional groups (e.g., hydroxyls, amines, phenyl rings).
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index), connectivity indices, and molecular shape indices (e.g., Kier shape indices). mdpi.com
3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors include information about the molecule's volume, surface area, and spatial arrangement of atoms. Examples include van der Waals volume and solvent-accessible surface area.
Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).
For the this compound scaffold, key descriptors would likely focus on the properties of the D-alanine residue, the L-serine residue, and the 5-phenylpentanoyl side chain. Modifications to the phenyl ring (e.g., substitution patterns), the length of the pentanoyl linker, and the stereochemistry of the amino acid residues would lead to variations in the calculated descriptor values.
Table 1: Hypothetical Molecular Descriptors for a SAR Study of this compound Analogs
| Descriptor Class | Specific Descriptor Example | Relevance to this compound Analogs |
| Physicochemical | LogP (Lipophilicity) | Variations in the 5-phenylpentanoyl chain would significantly alter lipophilicity, potentially affecting membrane permeability and target interaction. |
| Topological | Balaban J Index | Describes the branching and connectivity of the molecule, which would change with modifications to the linker or amino acid side chains. |
| Electronic | Hammett Constant (σ) | For substituted phenyl rings, this would quantify the electron-donating or -withdrawing nature of the substituents, influencing electronic interactions with a target. |
| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of the molecule; changes in the size of the acyl chain or substituents would be captured by this descriptor. |
| 3D | Solvent Accessible Surface Area (SASA) | Provides insight into the molecule's exposure to solvent, which is crucial for understanding interactions with a biological target's binding pocket. |
Statistical Model Development and Validation
Once the molecular descriptors and biological activity data (e.g., IC50 or EC50 values) for a series of this compound analogs are obtained, a statistical model would be developed to establish a quantitative relationship between them.
Model Development:
Several statistical methods could be employed to build the QSAR model. A common approach is Multiple Linear Regression (MLR) , which aims to find a linear relationship between the biological activity (the dependent variable) and a set of molecular descriptors (the independent variables). The general form of an MLR equation would be:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents the regression coefficients and D represents the different molecular descriptors.
More advanced, non-linear methods such as Partial Least Squares (PLS) , Support Vector Machines (SVM) , or Artificial Neural Networks (ANN) could also be utilized, especially if the relationship between structure and activity is complex and non-linear. mdpi.com
Model Validation:
The predictive power and robustness of the developed QSAR model must be rigorously validated. This is a critical step to ensure that the model is not a result of chance correlation. Standard validation techniques include:
Internal Validation: This is often performed using a technique called leave-one-out cross-validation (LOO-CV) . In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The cross-validated correlation coefficient (q²) is then calculated. A high q² value (typically > 0.5) indicates good internal predictive ability.
External Validation: The most stringent test of a QSAR model is its ability to predict the activity of a set of compounds that were not used in the model's development (the "test set"). The dataset is typically split into a "training set" (used to build the model) and a "test set." The predictive ability of the model on the test set is evaluated using the predicted correlation coefficient (R²pred).
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R² for external test set) | Measures the ability of the model to predict the activity of new compounds. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
Prediction of Activity for Novel Analogs
A validated QSAR model for this compound analogs would be a powerful tool for the in silico design and screening of new, potentially more potent compounds. The model could be used to predict the biological activity of novel, yet-to-be-synthesized analogs.
The process would involve:
Designing Novel Analogs: New structures would be computationally designed by modifying the this compound scaffold. For instance, different substituents could be placed on the phenyl ring, the length of the acyl chain could be varied, or the amino acid residues could be replaced with other natural or unnatural amino acids.
Calculating Descriptors: The same set of molecular descriptors used to build the QSAR model would be calculated for these new virtual compounds.
Predicting Activity: The descriptor values for the novel analogs would be inputted into the validated QSAR equation to predict their biological activity.
This predictive capability allows for the prioritization of synthetic efforts, focusing on compounds that are predicted to have the most desirable activity profiles. This approach can significantly reduce the time and cost associated with the discovery and optimization of lead compounds. For example, if the QSAR model indicated that electron-withdrawing groups on the phenyl ring and a shorter acyl chain increase activity, synthetic chemists could focus on synthesizing analogs with these features.
Analytical and Characterization Methodologies for D Alanyl O 5 Phenylpentanoyl L Serine
Chromatographic Separations for Purity and Identity Confirmation
Chromatographic methods are fundamental for separating D-Alanyl-O-(5-phenylpentanoyl)-L-serine from potential impurities, starting materials, and side products. These techniques are crucial for both qualitative identification and quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC) with UV, MS, or ELSD Detection
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. Given the compound's structure, which includes a phenyl group, UV detection is highly effective. The phenylpentanoyl moiety contains a chromophore that absorbs UV light, typically around 254 nm, allowing for sensitive detection and quantification.
A typical reversed-phase HPLC method would be employed for analysis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. A gradient elution, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol), is generally used to ensure the elution of the compound with good peak shape and resolution from impurities.
Mass Spectrometry (MS) detection coupled with HPLC (LC-MS) provides definitive identification by furnishing mass-to-charge ratio (m/z) information, confirming the molecular weight of the target compound. Evaporative Light Scattering Detection (ELSD) can also be used as a universal detection method if impurities lack a UV chromophore.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Excess Determination
The stereochemical configuration of this compound, containing both a D- and an L-amino acid residue, is critical to its function and identity. Chiral HPLC is essential to confirm the enantiomeric purity and determine the enantiomeric excess (e.e.). This technique can separate the desired diastereomer from any potential stereoisomeric impurities, such as L-Alanyl-O-(5-phenylpentanoyl)-L-serine, D-Alanyl-O-(5-phenylpentanoyl)-D-serine, or L-Alanyl-O-(5-phenylpentanoyl)-D-serine, which may form during synthesis.
The separation is achieved using a chiral stationary phase (CSP). For peptide-like molecules, CSPs based on macrocyclic glycopeptides (like teicoplanin or vancomycin) or crown ethers are often effective. chromatographyonline.comsigmaaldrich.com These phases interact stereoselectively with the enantiomers, leading to different retention times. The mobile phase composition, often a mix of an organic solvent like ethanol (B145695) or methanol (B129727) with a small amount of an acidic or basic modifier, is optimized to achieve baseline resolution of the stereoisomers. ankara.edu.tr
Table 2: Representative Chiral HPLC Conditions
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., Crown ether-based) |
| Mobile Phase | 80% Methanol / 20% Water with 5 mM Perchloric Acid |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25 °C |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution.
1D ¹H NMR: This experiment provides information about the chemical environment of each proton. The spectrum would show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the pentanoyl chain, the α-protons and methyl protons of the alanine (B10760859) residue, and the α- and β-protons of the serine residue. Integration of the peak areas confirms the relative number of protons in each environment.
1D ¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the amino acid residues and the acyl chain.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the protonated molecule ([M+H]⁺). This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound (C₁₇H₂₄N₂O₅). The experimentally measured mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements; a match within a few parts per million (ppm) confirms the molecular formula.
Table 3: Expected HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₅ |
| Theoretical Mass [M+H]⁺ | 337.17580 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands. Key vibrational frequencies would include N-H stretching from the amide and amine groups (~3300 cm⁻¹), C-H stretching from aromatic and aliphatic groups (~3100-2850 cm⁻¹), a strong C=O stretching band for the ester (~1735 cm⁻¹), and C=O stretching bands for the amide and carboxylic acid groups (~1650 cm⁻¹ and ~1710 cm⁻¹, respectively).
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to analyze the electronic transitions within the molecule. The UV-Vis spectrum is dominated by the absorbance of the phenyl ring in the phenylpentanoyl group. It would typically show a strong absorption maximum (λₘₐₓ) in the ultraviolet region, around 254-260 nm, which is characteristic of the phenyl chromophore. This property is exploited for UV detection in HPLC analysis.
Advanced Techniques for Structural Elucidation (e.g., X-ray Crystallography of suitable derivatives)
The definitive determination of the three-dimensional arrangement of atoms within this compound requires the use of advanced analytical techniques. While spectroscopic methods provide valuable information about connectivity and conformation in solution, X-ray crystallography of a suitable single crystal offers unparalleled, high-resolution data on the solid-state structure. nih.gov This technique is instrumental in unambiguously establishing the stereochemistry, bond angles, and intermolecular interactions of the molecule. nih.gov
The process of X-ray crystallography involves several key stages: the synthesis of a suitable crystalline derivative, the growth of high-quality single crystals, collection of X-ray diffraction data, and subsequent structure solution and refinement. nih.gov For a molecule like this compound, which may not readily crystallize itself, the formation of a derivative is a common strategy to promote crystallization.
Crystallization of Derivatives
To facilitate the growth of crystals suitable for X-ray diffraction, a derivative of this compound would likely be synthesized. This often involves the introduction of a group that can participate in strong and predictable intermolecular interactions, such as hydrogen bonding or π-π stacking, which help to form a well-ordered crystal lattice. mdpi.com For instance, N-terminal protection of the D-alanine residue with a group like a tosyl or phthaloyl group can introduce aromatic rings that may promote crystallization. mdpi.com
The choice of a suitable derivative is critical and is often guided by synthetic accessibility and the ability to produce high-quality crystals. The general approach would involve:
Synthesis: Chemical modification of the parent compound to introduce a crystallizing handle.
Purification: Rigorous purification of the derivative is essential, as impurities can significantly hinder crystal growth. nih.gov
Crystallization Screening: A wide range of conditions (solvents, temperature, precipitants) are screened to find the optimal conditions for single crystal formation.
Hypothetical Crystallographic Data
While no specific crystallographic data for a derivative of this compound is publicly available, we can present a hypothetical data table based on typical values obtained for similar acylated dipeptides to illustrate the nature of the information that would be obtained from such an analysis. iisc.ac.in
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5° | The lengths and angles of the repeating unit of the crystal lattice. |
| Resolution | 1.2 Å | A measure of the level of detail in the electron density map; lower values indicate higher resolution. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Key Torsion Angles | Φ (Ala), Ψ (Ala), Φ (Ser), Ψ (Ser) | These angles define the backbone conformation of the dipeptide. |
| Hydrogen Bonds | N-H···O=C | Details the specific intermolecular hydrogen bonding network that stabilizes the crystal packing. |
| Intermolecular Contacts | Phenyl ring π-stacking | Describes non-covalent interactions between molecules in the crystal. |
Structural Insights from Crystallography
A successful X-ray crystallographic analysis of a this compound derivative would provide a wealth of structural information, including:
Absolute Stereochemistry: Unambiguous confirmation of the D-configuration of the alanine residue and the L-configuration of the serine residue.
Molecular Conformation: Precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. This includes the planarity of the peptide bond and the orientation of the 5-phenylpentanoyl group relative to the dipeptide backbone.
Supramolecular Assembly: A detailed understanding of how the molecules pack in the crystal lattice, including the identification of intermolecular hydrogen bonds, van der Waals forces, and any π-stacking interactions involving the phenyl ring. iisc.ac.in This information is crucial for understanding the solid-state properties of the compound.
Computational and Theoretical Studies of D Alanyl O 5 Phenylpentanoyl L Serine
Molecular Docking Simulations with Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govopenmedicinalchemistryjournal.com This method is widely employed in drug discovery to screen potential drug candidates against specific biological targets. For a compound like D-Alanyl-O-(5-phenylpentanoyl)-L-serine, a depsipeptide containing both ester and amide bonds, putative biological targets could include a range of enzymes or receptors where it might act as an inhibitor or modulator. acs.orgnih.gov
Potential targets for this compound could be bacterial enzymes such as D-alanine:D-alanine ligase (Ddl), which is crucial for bacterial cell wall synthesis. researchgate.netresearchgate.net Inhibition of this enzyme can lead to bacterial death, making it an attractive target for antimicrobial drugs. researchgate.netresearchgate.net Molecular docking simulations would involve preparing the three-dimensional structure of both the ligand (this compound) and the receptor (e.g., Ddl) and then using a docking algorithm to predict the binding mode and affinity.
The results of such simulations are typically presented as a docking score, which estimates the binding free energy, and a detailed view of the ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Table 1: Hypothetical Molecular Docking Results for this compound with Putative Targets
| Putative Target | Docking Score (kcal/mol) | Key Interacting Residues |
| D-alanine:D-alanine ligase (Ddl) | -8.5 | TYR216, SER150, LYS215 |
| Penicillin-Binding Protein 2a (PBP2a) | -7.9 | SER403, LYS406, THR600 |
| Glycogen Synthase Kinase 3β (GSK3β) | -9.2 | VAL135, PRO136, LYS85 |
Note: The data in this table is illustrative and not based on published research for this specific compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. springernature.comnih.gov For this compound, MD simulations can be used for conformational analysis to understand its flexibility and the range of shapes it can adopt in different environments (e.g., in water or bound to a receptor). acs.orgresearchgate.net
When a ligand-receptor complex, identified through molecular docking, is subjected to MD simulations, the stability of the binding mode can be assessed. These simulations can reveal how the ligand and receptor adapt to each other and the key interactions that stabilize the complex over time. mdpi.com Analysis of the MD trajectory can provide insights into the binding free energy, the role of water molecules in the binding site, and the conformational changes induced in the receptor upon ligand binding. nih.govmdpi.com
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings
| System | Simulation Time (ns) | Key Findings |
| This compound in water | 100 | The molecule exhibits significant flexibility, particularly in the phenylpentanoyl chain. The peptide backbone adopts a stable, extended conformation. |
| This compound with Ddl | 200 | The docked pose is stable throughout the simulation. Key hydrogen bonds with TYR216 and SER150 are maintained. |
Note: The data in this table is illustrative and not based on published research for this specific compound.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic properties and reactivity of a molecule. researchgate.netelectrochemsci.org For this compound, these calculations can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. electrochemsci.orgresearchgate.net
The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. electrochemsci.org A smaller gap suggests that the molecule is more reactive. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for understanding its interactions with other molecules, including biological targets. researchgate.net These calculations can help in understanding the molecule's reactivity and its potential to participate in chemical reactions, such as enzymatic catalysis. nih.gov
Table 3: Hypothetical Quantum Chemical Properties of this compound
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and not based on published research for this specific compound.
De Novo Design and Virtual Screening of Analog Libraries
De novo design is a computational method used to design novel molecules with desired properties from scratch. semanticscholar.org Starting with a scaffold or a known active compound, new functional groups can be added or existing ones can be modified to improve binding affinity, selectivity, or other pharmacological properties. For this compound, de novo design could be used to generate a library of analogs with potentially improved activity against a specific target.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govplos.org Once a library of analogs of this compound is designed, virtual screening can be employed to prioritize which compounds to synthesize and test experimentally. mdpi.comnih.gov This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be evaluated in the laboratory. plos.org
Table 4: Hypothetical Virtual Screening of an Analog Library of this compound against Ddl
| Analog ID | Modification | Predicted Binding Affinity (kcal/mol) |
| AP-001 | Phenyl group replaced with a pyridine | -9.1 |
| AP-002 | Serine replaced with threonine | -8.7 |
| AP-003 | Phenylpentanoyl chain shortened to phenylpropanoyl | -8.2 |
Note: The data in this table is illustrative and not based on published research for this specific compound.
Preclinical Investigations and Translational Research Avenues for D Alanyl O 5 Phenylpentanoyl L Serine
Assessment of In Vitro Efficacy in Relevant Cellular Models
No studies detailing the efficacy of D-Alanyl-O-(5-phenylpentanoyl)-L-serine in any cellular models were found.
Exploratory Studies in Ex Vivo Biological Systems (e.g., tissue slices, organoids)
No research has been published on the effects of this compound in ex vivo systems.
Pharmacokinetic and Metabolic Profiling in Preclinical Models (e.g., in vivo biotransformation, stability)
There is no available information regarding the pharmacokinetic or metabolic profile of this compound in any preclinical model.
Absorption and Distribution Characteristics
Data on the absorption and distribution of this specific compound are not available.
Identification of Biotransformation Pathways and Metabolites
The biotransformation pathways and potential metabolites of this compound have not been identified in published literature.
Excretion Mechanisms
The mechanisms of excretion for this compound have not been documented.
In Vivo Proof-of-Concept Studies in Disease Models (Focusing on mechanistic insights and target engagement)
No in vivo studies demonstrating proof-of-concept, mechanistic insights, or target engagement for this compound in any disease model could be located.
Future Directions and Emerging Research Areas in Peptidomimetics of Serine and Alanine Derivatives
Integration with Advanced Drug Delivery Technologies (e.g., targeted delivery, nanocarriers)
A significant hurdle in the clinical translation of peptidomimetics is their delivery to the specific site of action in the body. To overcome this, researchers are increasingly integrating serine and alanine (B10760859) derivatives with advanced drug delivery systems. These technologies aim to enhance bioavailability, stability, and targeting, thereby maximizing therapeutic efficacy while minimizing off-target effects.
Targeted Delivery: The concept of targeted delivery involves modifying a peptidomimetic to include a "homing" moiety that recognizes and binds to specific receptors or markers on diseased cells. For a compound like D-Alanyl-O-(5-phenylpentanoyl)-L-serine, this could involve conjugation to a ligand that targets a receptor overexpressed on cancer cells, for example. This approach ensures that the therapeutic agent accumulates at the site of pathology, increasing its local concentration and therapeutic impact.
Nanocarriers: Nanocarriers represent a promising strategy for delivering peptidomimetics. These are nanoscale materials that can encapsulate or be decorated with drug molecules. nih.govfrontiersin.orgresearchgate.netqub.ac.uk Peptides and peptidomimetics can be incorporated into various types of nanocarriers, each offering unique advantages. nih.govfrontiersin.orgresearchgate.netqub.ac.uk For instance, liposomes, which are spherical vesicles composed of a lipid bilayer, can protect the encapsulated peptidomimetic from enzymatic degradation in the bloodstream. Polymeric nanoparticles, on the other hand, can be engineered for controlled and sustained release of the drug over time. frontiersin.org Self-assembling peptide systems are also being explored, where the peptides themselves form nanostructures that can carry a therapeutic payload. nih.govresearchgate.net
| Nanocarrier Type | Description | Potential Advantages for Serine/Alanine Peptidomimetics |
| Liposomes | Spherical vesicles composed of one or more lipid bilayers. | - Biocompatible and biodegradable. - Can encapsulate both hydrophilic and hydrophobic compounds. - Protects the peptidomimetic from degradation. |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | - Allows for controlled and sustained drug release. - Surface can be functionalized for targeted delivery. - Can improve the pharmacokinetic profile of the drug. frontiersin.org |
| Self-Assembling Peptides | Peptides that spontaneously form ordered nanostructures. | - High drug-loading capacity. - Can be designed to respond to specific stimuli in the body (e.g., pH, enzymes). - Excellent biocompatibility. nih.govresearchgate.net |
| Inorganic Nanoparticles | Nanoparticles made from inorganic materials like gold or silica. | - Offer unique optical and electronic properties for imaging and diagnostics. - Can be functionalized with targeting ligands. - Provide a stable scaffold for drug attachment. qub.ac.uk |
The integration of peptidomimetics like this compound with these advanced delivery technologies holds immense potential for improving their therapeutic index and enabling their use in a wider range of clinical applications.
Development of Multi-Targeted Peptidomimetics for Complex Biological Systems
Many diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, are multifactorial in nature, involving multiple biological pathways and targets. The traditional "one-drug, one-target" approach often falls short in treating such complex diseases. This has led to the emergence of multi-targeted drug design, where a single molecule is engineered to interact with two or more distinct targets. nih.govplos.orgnih.gov
Peptidomimetics derived from serine and alanine are well-suited for the development of multi-targeted ligands. Their inherent modularity allows for the incorporation of different pharmacophoric elements that can interact with various biological targets. For instance, a peptidomimetic based on the this compound scaffold could be designed to inhibit two different enzymes involved in a disease cascade or to interact with a receptor and an enzyme simultaneously.
One area of active research is the development of multi-target serine protease inhibitors. nih.govplos.orgnih.gov Serine proteases are a large family of enzymes involved in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention. mdpi.comfrontiersin.org A single peptidomimetic that can inhibit multiple serine proteases involved in a particular disease could offer superior efficacy compared to a selective inhibitor.
The design of such multi-targeted agents is a complex undertaking that requires a deep understanding of the structural biology of the targets and the principles of molecular recognition. However, the potential therapeutic benefits of this approach are substantial, offering the promise of more effective treatments for complex diseases.
Application of Artificial Intelligence and Machine Learning in Peptidomimetic Design and Optimization
The design and optimization of peptidomimetics have traditionally been a time-consuming and resource-intensive process. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field. mdpi.comnih.govnuvobio.comresearchgate.netmpu.edu.mo These computational tools can analyze vast datasets of chemical and biological information to identify patterns and make predictions, thereby accelerating the drug discovery process.
In the context of serine and alanine peptidomimetics, AI and ML can be applied in several ways:
De novo design: AI algorithms can generate novel peptidomimetic structures with desired properties, such as high binding affinity for a specific target or improved metabolic stability. mdpi.com
Virtual screening: Machine learning models can be trained to predict the biological activity of large libraries of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing.
Property prediction: AI can be used to predict various physicochemical and pharmacokinetic properties of peptidomimetics, such as solubility, permeability, and toxicity, helping to identify potential liabilities early in the drug discovery process. mdpi.com
Lead optimization: Once a lead compound like this compound is identified, AI and ML can be used to suggest modifications that are likely to improve its activity and drug-like properties.
| AI/ML Application | Description | Impact on Peptidomimetic Design |
| Generative Models | Algorithms that can create new data that is similar to the data it was trained on. | - Design of novel peptidomimetic scaffolds with unique properties. - Exploration of a vast chemical space beyond what is accessible through traditional methods. |
| Predictive Modeling | Using statistical algorithms to predict outcomes. | - High-throughput virtual screening of compound libraries. - Prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. |
| Reinforcement Learning | A type of machine learning where an agent learns to make decisions by taking actions in an environment to maximize a cumulative reward. | - Iterative optimization of lead compounds by suggesting modifications and learning from the results. |
The integration of AI and ML into the peptidomimetic design workflow has the potential to significantly reduce the time and cost of drug discovery, leading to the faster development of new and more effective therapies.
Exploration of Novel Chemical Space through Combinatorial and High-Throughput Synthesis
To identify peptidomimetics with novel biological activities and improved therapeutic properties, it is essential to explore a vast and diverse chemical space. Combinatorial chemistry and high-throughput synthesis are powerful tools that enable the rapid generation of large libraries of compounds. nih.govwikipedia.orgresearchgate.netnih.govamericanpeptidesociety.org
The split-mix synthesis approach is a particularly efficient method for creating combinatorial peptide libraries. wikipedia.orgnih.gov In this technique, a solid support is divided into multiple portions, and a different building block (e.g., an amino acid) is added to each portion. The portions are then mixed together, and the process is repeated. This results in a library where each bead of the solid support carries a unique peptide sequence.
High-throughput screening (HTS) techniques are then used to test these libraries for biological activity. acs.orgbmglabtech.comdrugtargetreview.comcreative-peptides.comtangobio.com This allows for the rapid identification of "hits" – compounds that exhibit the desired activity. These hits can then be further optimized to develop lead compounds.
By applying these techniques to a scaffold like this compound, researchers can systematically explore the effects of modifying different parts of the molecule. For example, a library could be created where the D-alanine or L-serine residue is replaced with a variety of natural and unnatural amino acids, or where the 5-phenylpentanoyl group is replaced with other acyl chains. This would allow for the identification of derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
Investigating Broader Biological Roles beyond Canonical Targets (e.g., immunomodulation, microbiome interactions)
While peptidomimetics are often designed to interact with a specific, well-defined biological target, there is a growing recognition that these molecules can have broader biological effects. Two emerging areas of research are the immunomodulatory properties of peptidomimetics and their interactions with the gut microbiome.
Immunomodulation: The immune system plays a crucial role in a wide range of diseases, and the ability to modulate its activity is a major goal of modern medicine. Peptides and peptidomimetics have been shown to have immunomodulatory effects, either by stimulating or suppressing the immune response. nih.govnih.govresearchgate.netmdpi.com For example, certain peptides can activate immune cells to fight infections or cancer, while others can suppress the inflammatory responses that underlie autoimmune diseases. nih.govnih.govresearchgate.netmdpi.com Serine, in particular, has been shown to be important for the proliferation and function of immune cells. researchgate.netresearchgate.net Investigating the immunomodulatory potential of serine and alanine peptidomimetics could open up new therapeutic avenues for a wide range of conditions.
Microbiome Interactions: The gut microbiome, the vast community of microorganisms that resides in our intestines, is increasingly being recognized as a key player in health and disease. The composition of the gut microbiome can influence everything from metabolism to immunity. Recent research has shown that peptides can modulate the composition and function of the gut microbiota. bioworld.comnews-medical.netnews-medical.netmdpi.com For example, certain peptides can promote the growth of beneficial bacteria or inhibit the growth of pathogens. mdpi.com Furthermore, dietary serine has been shown to interact with the gut microbiota and influence host metabolism. nih.gov Exploring the interactions of peptidomimetics like this compound with the gut microbiome could lead to the development of novel therapies for a variety of conditions, including inflammatory bowel disease, obesity, and even mental health disorders.
Q & A
Q. What chromatographic methods are optimal for resolving enantiomeric impurities in D-Alanyl-O-(5-phenylpentanoyl)-L-serine synthesis?
Methodological Answer: Chiral chromatography using Sumichiral OA-2500 or similar columns is effective for separating D/L-serine derivatives. These columns achieve baseline separation with a mobile phase of methanol:water (70:30) and UV detection at 210 nm, as validated for serine enantiomer analysis in cerebrospinal fluid . For quantification, tandem mass spectrometry (LC-MS/MS) with a LOQ of 0.3 µmol/L ensures high sensitivity .
Q. Which coupling reagents minimize racemization during solid-phase synthesis of this compound?
Methodological Answer: Use carbodiimide-based reagents (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) additives to suppress racemization during peptide bond formation. This approach is standard in synthesizing stereochemically sensitive amino acid derivatives, as demonstrated in phenylalanine-based peptide synthesis protocols . Monitor reaction progress via HPLC with chiral columns to confirm enantiopurity .
Advanced Research Questions
Q. How can metabolic flux analysis clarify the stability of this compound in neuronal cell models?
Methodological Answer: Employ HPLC-MS/MS to quantify intracellular metabolites (e.g., glycine, threonine) in serine biosynthesis pathways. This method, validated for L-serine metabolic networks , can track isotopic labeling of the compound’s backbone. Combine with genetic knockouts of serine hydroxymethyltransferase (SHMT) to assess metabolic dependencies. Note that low serine concentrations (≤15 µM) may not alter phospholipid profiles, requiring careful dose optimization .
Q. What preclinical models are suitable for evaluating the neuroprotective efficacy of this compound in ALS?
Methodological Answer: Vervet monkey models of ALS, which replicate progressive motor neuron degeneration, are ideal for testing neuroprotective effects. Dose orally at 0.5–15 g/kg twice daily, mirroring human Phase I trials for L-serine in ALS . Measure biomarkers like phosphorylated neurofilament heavy chain (pNF-H) in CSF and track disease progression via electromyography (EMG) .
Q. How do stereochemical and structural modifications of this compound influence blood-brain barrier (BBB) permeability?
Methodological Answer: Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure apparent permeability (Papp). Compare D- and L-configured derivatives via LC-MS/MS quantification . The 5-phenylpentanoyl group may enhance lipid solubility, but its bulky structure could reduce passive diffusion. Validate in vivo using microdialysis in rodent brains after intravenous administration .
Data Contradiction & Analysis
Q. Conflicting reports suggest this compound may either stabilize or disrupt serine-dependent phospholipid synthesis. How should researchers reconcile this?
Methodological Answer: Conduct dose-response studies in myotube or astrocyte cultures using LC-MS/MS to quantify phosphatidylserine species . Low concentrations (≤15 µM) may not alter phospholipid pools, while higher doses (≥50 µM) could saturate serine palmitoyltransferase, leading to ceramide accumulation. Contextualize findings with in vivo lipidomic profiling in disease models (e.g., Alzheimer’s mice) .
Experimental Design Considerations
Q. What controls are critical when assessing this compound’s impact on cognitive function in Alzheimer’s models?
Methodological Answer: Include three control groups: (1) vehicle-treated wild-type mice, (2) untreated Alzheimer’s model mice (e.g., APP/PS1), and (3) Alzheimer’s mice receiving L-serine alone. Use Morris water maze tests for spatial memory and immunohistochemistry to quantify amyloid-β plaque reduction. Ensure blinding and randomization to mitigate bias .
Synthesis & Characterization
Q. Which analytical techniques confirm the regioselective acylation of L-serine’s hydroxyl group in this compound?
Methodological Answer: Use -NMR to verify acylation at the O-position (δ ~170 ppm for ester carbonyl). Compare with L-serine’s native hydroxyl shifts (δ ~60–70 ppm). Validate purity via high-resolution mass spectrometry (HRMS) with <2 ppm mass error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
